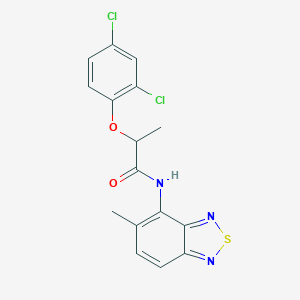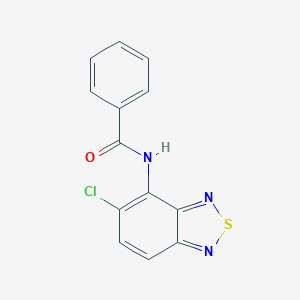![molecular formula C18H14BrN5OS B237291 2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237291.png)
2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide is a chemical compound that has been the focus of scientific research in recent years. This compound has shown promising results in various applications, including medicinal chemistry, drug design, and biological research. In
Mécanisme D'action
The mechanism of action of 2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the inhibition of specific enzymes and pathways that are involved in the growth and proliferation of cancer cells. This compound has been shown to inhibit the activity of certain kinases and enzymes that are essential for the survival of cancer cells. Additionally, this compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis in cancer cells, and reduce the expression of specific genes that are involved in the development and progression of cancer. Additionally, this compound has also been shown to reduce inflammation and oxidative stress, which are associated with various diseases and conditions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide in lab experiments include its high potency and specificity for inhibiting specific enzymes and pathways. Additionally, this compound has also been shown to have low toxicity and minimal side effects, making it a promising candidate for drug development. However, the limitations of using this compound in lab experiments include its limited solubility and stability, which may affect its efficacy and bioavailability.
Orientations Futures
The future directions for research on 2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide include further studies on its potential applications in drug design and medicinal chemistry. Additionally, future research may focus on identifying the specific enzymes and pathways that are targeted by this compound and developing more potent and specific inhibitors. Furthermore, future studies may also focus on identifying the potential side effects and toxicity of this compound and developing strategies to mitigate these effects.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide involves the reaction of 3-methyl-6-amino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole with 4-bromo-N-(4-formylphenyl)benzamide in the presence of a suitable catalyst. The reaction yields the desired compound in good yield and purity.
Applications De Recherche Scientifique
2-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide has been extensively studied for its potential applications in medicinal chemistry and drug design. This compound has shown promising results in inhibiting the growth of cancer cells and has been identified as a potential drug candidate for the treatment of various types of cancer. Additionally, this compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Formule moléculaire |
C18H14BrN5OS |
|---|---|
Poids moléculaire |
428.3 g/mol |
Nom IUPAC |
2-bromo-N-[[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]methyl]benzamide |
InChI |
InChI=1S/C18H14BrN5OS/c1-11-21-22-18-24(11)23-17(26-18)13-8-6-12(7-9-13)10-20-16(25)14-4-2-3-5-15(14)19/h2-9H,10H2,1H3,(H,20,25) |
Clé InChI |
FRVRLNUWGHCJMB-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4Br |
SMILES canonique |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)CNC(=O)C4=CC=CC=C4Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(butanoylamino)-1,3-benzothiazol-6-yl]-4-fluorobenzamide](/img/structure/B237212.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2,5-dichlorobenzamide](/img/structure/B237217.png)

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-chloronicotinamide](/img/structure/B237229.png)



![N-[(4-Aminopyridin-3-yl)(phenyl)methylidene]hydroxylamine](/img/structure/B237267.png)


![4-methyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237279.png)

![4-bromo-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B237284.png)